Thalidomide-NH-C10-NH2 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C23H33ClN4O4 |

|---|---|

Peso molecular |

465.0 g/mol |

Nombre IUPAC |

4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H |

Clave InChI |

BBQUPKKQVQXRBQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism: A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for Thalidomide-NH-C10-NH2 hydrochloride. This compound is not a standalone therapeutic agent but a crucial component in the rapidly advancing field of targeted protein degradation. It functions as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), primarily utilized in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into its role within the PROTAC framework, the underlying biological pathways, and relevant experimental protocols.

The PROTAC Paradigm: A New Frontier in Drug Discovery

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs lead to the complete removal of the target protein.

A PROTAC molecule consists of three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

This compound serves as a precursor to the E3 ligase-binding component of a PROTAC, specifically engaging the CRBN E3 ligase.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of a PROTAC incorporating the thalidomide-C10-amine moiety is the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity triggers a cascade of events leading to the degradation of the POI.

The key steps are as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to CRBN through its thalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.

-

Ubiquitination: Within this complex, CRBN, as part of the larger CRL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to surface lysine residues on the POI.

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.

Quantitative Data: Gauging Efficacy

While specific quantitative data for PROTACs utilizing the precise this compound linker is not extensively available in the public domain, the following table presents representative data for CRBN-based PROTACs targeting the well-characterized Bromodomain-containing protein 4 (BRD4). This data provides an expected range of potency.

| Parameter | Description | Representative Value (BRD4 PROTACs) |

| CRBN Binding Affinity (Kd of Thalidomide) | The dissociation constant for the binding of the thalidomide moiety to CRBN. | ~250 nM[1] |

| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 1 - 50 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% |

Note: The performance of a PROTAC is highly dependent on the target protein, the specific warhead, and the nature of the linker.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving N-alkylation of thalidomide followed by deprotection. The following is a representative protocol adapted from the synthesis of similar alkyl-amine linkers.

Step 1: Synthesis of tert-butyl (10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl)carbamate (Boc-protected intermediate)

-

To a solution of thalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-(tert-butoxycarbonyl)-1,10-diaminodecane (1.2 eq).

-

Add anhydrous potassium carbonate (2.5 eq) to the mixture.

-

Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the Boc-protected intermediate from Step 1 in a 4M solution of hydrochloric acid in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound, as a white or off-white solid.

Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC compound (stock in DMSO).

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody for the target protein.

-

Incubate with a primary antibody for a loading control to normalize for protein loading.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and time point to determine DC50 and Dmax values.

-

Conclusion

This compound is a valuable chemical entity for the development of PROTACs. Its thalidomide core effectively recruits the CRBN E3 ligase, a critical component of the CRL4CRBN complex, thereby enabling the targeted degradation of a wide array of proteins. The 10-carbon alkyl amine linker provides a versatile attachment point for a variety of "warheads" targeting specific proteins of interest. A thorough understanding of its mechanism of action within the PROTAC framework, coupled with robust experimental validation, is essential for the successful design and development of novel protein-degrading therapeutics. The protocols and conceptual framework provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

In-Depth Technical Guide: Thalidomide-NH-C10-NH2 Hydrochloride

CAS Number: 2460022-53-9

For research, scientific, and drug development professionals.

Introduction

Thalidomide-NH-C10-NH2 hydrochloride is a synthetic, bifunctional molecule designed for applications in targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates the thalidomide moiety, which is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). The thalidomide core is connected via a 10-carbon aliphatic linker to a terminal primary amine hydrochloride, which provides a reactive handle for conjugation to a target protein ligand. By recruiting the CRBN E3 ligase to a specific protein of interest, PROTACs containing this linker can induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2460022-53-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₂₃H₃₃ClN₄O₄ | [4] |

| Molecular Weight | 464.99 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Conditions | -20°C, sealed storage, away from moisture and light | [4] |

| Solubility | Information not publicly available. General solubility for similar compounds suggests solubility in DMSO. | |

| Purity | While specific data for this lot is not available, similar compounds are typically synthesized to >95% purity. | [8] |

Mechanism of Action in a PROTAC Context

This compound functions as the E3 ligase-recruiting component of a PROTAC. The core mechanism involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.

-

Binding: The thalidomide head of the molecule specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[8]

-

Ternary Complex Formation: The other end of the PROTAC, which is synthesized by conjugating a specific POI ligand to the terminal amine of Thalidomide-NH-C10-NH2, binds to the target protein. This brings the POI into close proximity with the CRBN E3 ligase complex.

-

Ubiquitination: This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. The PROTAC molecule is then released and can induce the degradation of another POI molecule.

Diagram: PROTAC Mechanism of Action

Caption: Mechanism of a Thalidomide-based PROTAC.

Experimental Protocols

Illustrative Synthesis of this compound

The following is a representative two-step synthetic protocol based on the synthesis of similar thalidomide-linker conjugates.[8]

Diagram: Synthetic Workflow

References

- 1. targetmol.com [targetmol.com]

- 2. This compound | CAS NO.: 2460022-53-9 | GlpBio [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thalidomide-NH-C10-NH2 (hydrochloride) | 2460022-53-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2460022-53-9|4-((10-Aminodecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Thalidomide-NH-C10-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Thalidomide-NH-C10-NH2 hydrochloride, a derivative of thalidomide often utilized as a ligand for the E3 ligase Cereblon (CRBN) in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. It is important to note that slight variations in reported molecular weight and formula may exist across different suppliers, potentially due to different salt forms or measurement conditions.

| Parameter | Value 1 | Value 2 |

| Molecular Weight | 465.97 g/mol | 464.99 g/mol |

| Chemical Formula | C₂₃H₃₂ClN₃O₄ | C₂₃H₃₃ClN₄O₄ |

| CAS Number | 2460022-53-9[1] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise determination of the molecular weight of small molecules like this compound is critical for its characterization and use in further applications. High-resolution mass spectrometry (HRMS) is the standard method for this purpose.

Objective: To accurately determine the molecular mass of this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Instrumentation:

-

Liquid Chromatograph (LC) system for sample introduction.

-

Mass Spectrometer (MS) with a high-resolution analyzer (e.g., Q-TOF, LTQ-Orbitrap).

-

Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Dissolve a small quantity of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

LC Separation (Optional but Recommended):

-

Inject the sample into the LC system.

-

Employ a suitable C18 column for chromatographic separation to ensure sample purity prior to mass analysis.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Mass Spectrometry Analysis:

-

The eluent from the LC is directed to the ESI source of the mass spectrometer.

-

Operate the ESI source in positive ion mode, as the molecule contains basic amine groups that are readily protonated.

-

Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-1000).

-

Ensure the mass spectrometer is properly calibrated using a known standard to achieve high mass accuracy (typically <5 ppm).[2]

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

The accurate mass of this ion is measured by the instrument.

-

The molecular weight of the neutral molecule is calculated by subtracting the mass of a proton (1.007276 u) from the measured m/z of the [M+H]⁺ ion.

-

The elemental composition can be determined from the accurate mass and the isotopic pattern of the molecular ion peak.[3]

-

Signaling Pathway and Mechanism of Action

Thalidomide and its derivatives, including this compound, exert their biological effects primarily by binding to the Cereblon (CRBN) protein.[4][5] CRBN is a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4][6] The binding of a thalidomide derivative alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as "neosubstrates."[4][5] This mechanism is the foundation of PROTAC technology, where the thalidomide moiety serves to recruit the E3 ligase to a target protein of interest, which is bound by another ligand on the PROTAC molecule.

Caption: Mechanism of action of thalidomide derivatives.

Experimental Workflow: PROTAC Assembly

This compound serves as a foundational building block for the synthesis of PROTACs. The terminal primary amine on the C10 linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest.

Caption: General workflow for PROTAC synthesis.

References

- 1. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on Thalidomide-NH-C10-NH2 Hydrochloride: Solubility, Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Thalidomide-NH-C10-NH2 hydrochloride, a critical E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data for this specific molecule in the public domain, this guide synthesizes information from closely related thalidomide analogs and general principles of medicinal chemistry to provide a robust predictive assessment. Detailed experimental protocols for solubility determination and diagrams illustrating the compound's mechanism of action are also presented.

Introduction to this compound

This compound is a synthetic derivative of thalidomide, a well-known immunomodulatory drug. This analog incorporates a 10-carbon alkyl chain with a terminal primary amine, and it is supplied as a hydrochloride salt. Its primary application in modern drug discovery is as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] By incorporating this moiety into a heterobifunctional PROTAC molecule, researchers can induce the targeted degradation of specific proteins of interest, offering a powerful therapeutic strategy for various diseases. The physicochemical properties, particularly aqueous solubility, are critical for the successful development and biological activity of any resulting PROTAC.

Solubility Data

Conversely, the presence of a terminal primary amine and its formulation as a hydrochloride salt are intended to enhance aqueous solubility.[5] The protonated amine group increases polarity, and the salt form generally exhibits improved dissolution in aqueous media compared to the free base. Therefore, a balance between the hydrophobicity of the C10 linker and the hydrophilicity of the terminal amine hydrochloride will dictate the overall solubility.

Table 1: Predicted Solubility Profile of this compound

| Solvent/Condition | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 7.4) | Low to Moderate | The long C10 alkyl chain significantly increases lipophilicity, which is expected to decrease aqueous solubility. However, the terminal primary amine, which will be protonated at physiological pH, and the hydrochloride salt form will counteract this effect to some extent, likely resulting in higher solubility than a non-functionalized N-decyl thalidomide analog. |

| Acidic Aqueous Solutions | Moderate to High | In acidic conditions, the primary amine will be fully protonated, increasing the polarity of the molecule and thereby enhancing its solubility in water. |

| Organic Solvents (e.g., DMSO, DMF) | High | Similar to parent thalidomide and other analogs, high solubility is expected in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |

Experimental Protocols

To accurately determine the solubility of this compound, standardized experimental protocols are necessary. The following sections detail methodologies for both kinetic and thermodynamic solubility assays, which are commonly employed in drug discovery.

Kinetic Solubility Assay by Nephelometry

This method is a high-throughput approach to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer, simulating conditions often used in initial biological screening.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous, high-purity

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Nephelometer or a plate reader with light-scattering measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.

-

Assay Plate Preparation: In a new 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of the DMSO serial dilutions to the corresponding wells of the assay plate containing PBS. This will result in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, providing a more accurate measure of its intrinsic solubility.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vials with screw caps

-

Shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve. This concentration represents the thermodynamic solubility.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biological context and experimental workflow relevant to this compound.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Thermodynamic solubility experimental workflow.

References

Stability of Thalidomide-NH-C10-NH2 Hydrochloride in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of thalidomide-based molecules in solution, with a specific focus on structures analogous to Thalidomide-NH-C10-NH2 hydrochloride. Due to the limited publicly available stability data for this specific molecule, this guide leverages data from studies on thalidomide and other closely related derivatives to provide a robust framework for stability assessment. The principles, experimental protocols, and degradation pathways discussed herein are directly applicable to researchers working with novel thalidomide-based compounds, including Proteolysis Targeting Chimeras (PROTACs).

Core Concepts in Stability

The chemical stability of thalidomide and its derivatives is a critical parameter in drug development, influencing storage conditions, formulation, and ultimately, therapeutic efficacy and safety. The thalidomide core is inherently susceptible to hydrolysis, particularly at the glutarimide and phthalimide rings, under physiological conditions.[1] The rate of degradation is influenced by several factors, including pH, temperature, and the composition of the solution.[1] For PROTACs and other derivatives, the nature and attachment point of the linker can also impact the overall stability of the molecule.[2]

Quantitative Stability Data

The following tables summarize key stability data for thalidomide and its analogs in various conditions. This information serves as a valuable reference point for predicting the stability of novel derivatives like this compound.

Table 1: Stability of Thalidomide in Aqueous Solutions

| Compound | Condition | Half-life (t½) | Remarks |

| Thalidomide | pH 7.4 (physiological) | 5 to 12 hours | Spontaneous hydrolysis occurs at the amide bonds of the phthalimide and glutarimide rings.[1] |

| Thalidomide and N-alkyl analogs | pH 6.4, 32°C | 25 - 35 hours | N-alkylation showed minimal impact on the hydrolysis rate compared to thalidomide.[3] |

| Thalidomide Suspension (100 mg/10 mL) | Room temperature (22 ± 1 °C) | Stable for up to 31 days | Remained within 5% of the original concentration.[4] |

| Thalidomide Suspension (20 mg/mL) | Refrigerated (3-5 °C) | Stable for at least 35 days | At least 92% of the initial concentration remained.[5] |

Table 2: Storage Recommendations for Thalidomide-Based PROTAC Analogs

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years | --- |

| Powder | 4°C | 2 years | --- |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[6] |

| In Solvent (e.g., DMSO) | -20°C | 1 month | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[6][7] |

Experimental Protocols

Accurate assessment of stability requires robust experimental design and validated analytical methods. The following protocols provide a framework for determining the stability of thalidomide derivatives in solution.

Protocol 1: Stability Assessment in Cell Culture Media using LC-MS

This protocol is designed to determine the stability of a thalidomide derivative under typical cell culture conditions.[1]

Materials:

-

Test compound (e.g., this compound)

-

Anhydrous DMSO

-

Specific cell culture medium (e.g., DMEM with 10% FBS)

-

Incubator (37°C, 5% CO₂)

-

Sterile microcentrifuge tubes

-

Acetonitrile with 0.1% formic acid

-

LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in anhydrous DMSO (e.g., 10 mM).

-

Spiking into Media: Spike the stock solution into the cell culture medium to achieve the desired final concentration.

-

Time Point Zero (T=0): Immediately after spiking, collect an aliquot of the medium and store it at -80°C.

-

Incubation: Incubate the remaining medium at 37°C with 5% CO₂.

-

Time Point Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C.

-

Sample Preparation for LC-MS:

-

Thaw the samples.

-

Precipitate proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant for LC-MS analysis.

-

-

LC-MS Analysis: Quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the concentration of the compound against time to determine the stability profile and calculate the half-life (t½).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3]

Materials:

-

Test compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

High-intensity light source

-

Oven

-

HPLC-MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a high-intensity light source.

-

Analysis: At various time points, take an aliquot of each sample, neutralize if necessary, and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental workflow is crucial for the development of thalidomide-based therapeutics.

Caption: Mechanism of action for thalidomide-based PROTACs.

Caption: Experimental workflow for PROTAC evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: CRBN Binding Affinity of Thalidomide-NH-C10-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of thalidomide-based ligands to the Cereblon (CRBN) protein, with a focus on the bifunctional molecule Thalidomide-NH-C10-NH2 hydrochloride. This molecule serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) by recruiting the CRBN E3 ubiquitin ligase to a target protein for degradation.[1][2][3]

Quantitative Binding Affinity of Thalidomide and its Analogs to CRBN

The binding affinity of small molecules to CRBN is a critical parameter in the development of novel therapeutics that hijack the ubiquitin-proteasome system. The table below summarizes the binding affinities for thalidomide and its key derivatives, which provides a valuable reference for the expected affinity of molecules like this compound.

| Compound | Method | Binding Affinity (Kd) | Notes |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [4] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [4] |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [4] |

| (S)-thalidomide | - | 6- to 10-fold stronger binding than (R)-enantiomer | [5] |

The CRL4CRBN E3 Ubiquitin Ligase Signaling Pathway

Cereblon is the substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[6] The binding of immunomodulatory drugs (IMiDs) like thalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[6][7] This mechanism is central to the therapeutic effects of these drugs and the action of CRBN-recruiting PROTACs.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Strategic Role of Thalidomide-NH-C10-NH2 Hydrochloride in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. This technical guide provides a comprehensive overview of Thalidomide-NH-C10-NH2 hydrochloride, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its structural significance, its role in the mechanism of PROTAC-mediated protein degradation, and provide detailed experimental protocols for its synthesis and conjugation. Furthermore, this guide presents quantitative data on the performance of PROTACs utilizing similar alkyl linkers and offers a comparative analysis of linker composition, providing a valuable resource for the rational design of novel protein degraders.

Introduction to PROTAC Technology and the Role of E3 Ligase Ligands

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1]

The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Thalidomide and its derivatives are widely used ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] These molecules, often referred to as immunomodulatory drugs (IMiDs), bind to CRBN and modulate its substrate specificity.[2] In the context of PROTACs, the thalidomide moiety serves as a handle to recruit the CRBN E3 ligase complex.

This compound: A Versatile Building Block

This compound is a bifunctional molecule that incorporates the CRBN-binding thalidomide core and a 10-carbon alkyl linker with a terminal primary amine.[3] This terminal amine serves as a versatile conjugation point for the attachment of a POI-targeting ligand, often referred to as a "warhead". The 10-carbon alkyl chain provides a flexible spacer, allowing for the optimal orientation of the POI and CRBN to form a productive ternary complex.

The hydrochloride salt form enhances the solubility and stability of the molecule, facilitating its use in synthesis and biological assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of a PROTAC utilizing a thalidomide-based E3 ligase ligand, such as this compound, involves a catalytic cycle of protein degradation.

Caption: General mechanism of PROTAC-induced protein degradation.

Quantitative Data Summary

While specific degradation data for PROTACs constructed with the precise this compound linker is not extensively published, the following tables summarize representative data for CRBN-based PROTACs with similar alkyl chain linkers targeting well-studied proteins like Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). This data provides an expected range of potency for PROTACs developed using this linker strategy.[4][5]

Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs with Alkyl Linkers

| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical PROTAC-C10[5] | Thalidomide | 10-carbon alkyl | BRD4 | HeLa | 15 | >90 |

| MZ1[5] | Pomalidomide | Alkyl | BRD4 | HeLa | 25 | >95 |

| ARV-825[5] | Pomalidomide | PEG | BRD4 | RS4;11 | <1 | >90 |

DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Representative Degradation Efficiency of BTK-Targeting PROTACs with Alkyl Linkers

| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Hypothetical BTK PROTAC-C10[5] | Thalidomide | 10-carbon alkyl | BTK | MOLM-14 | 5-10 | >90 |

| P11C[6] | Pomalidomide | Alkyl | BTK | TMD8 | 8.2 | ~98 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar alkyl-amine functionalized thalidomide derivatives.[7]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Boc-protected Thalidomide-C10-amine

-

To a solution of Thalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add mono-Boc-1,10-diaminodecane (1.2 eq).

-

Add anhydrous potassium carbonate (2.5 eq) to the mixture.

-

Stir the reaction mixture vigorously at 80 °C under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a minimal amount of Dichloromethane (DCM).

-

Add a solution of 4M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white or off-white solid.

Conjugation to a POI Ligand via Amide Coupling

This protocol describes the general procedure for conjugating this compound to a POI ligand containing a carboxylic acid functional group.[8]

-

In a clean, dry reaction vial, dissolve the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.

-

Add the solution of Thalidomide-NH-C10-NH2 to the activated POI ligand mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the final PROTAC product by high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Western Blot for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a desired period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Signaling Pathways and Logical Relationships

The linker in a PROTAC is not merely a passive spacer; its length and composition are critical for the formation of a stable and productive ternary complex.[9] Alkyl chains, such as the C10 linker in Thalidomide-NH-C10-NH2, offer a high degree of flexibility, which can be advantageous for achieving a productive ternary complex conformation. However, their hydrophobicity can impact the overall solubility of the PROTAC. In contrast, polyethylene glycol (PEG) linkers are more hydrophilic and can improve solubility, but may have different conformational properties. The optimal linker is highly dependent on the specific POI and E3 ligase pair.[6][10]

Caption: Logical relationship of linker choice in PROTAC design.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its 10-carbon alkyl linker provides the necessary flexibility and spacing for the formation of a productive ternary complex, leading to efficient degradation of the target protein. The terminal amine allows for straightforward conjugation to a wide variety of POI ligands. The data and protocols presented in this guide provide a solid foundation for researchers to design and evaluate novel PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic strategy. The empirical optimization of linker length and composition remains a critical aspect of PROTAC development to achieve the desired potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

A Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride for E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving field of targeted protein degradation, the strategic recruitment of E3 ubiquitin ligases is paramount for the development of potent and selective therapeutics. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary modality, and the choice of E3 ligase ligand is a critical determinant of their success. This technical guide provides an in-depth overview of Thalidomide-NH-C10-NH2 hydrochloride, a functionalized ligand designed for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.

Thalidomide and its analogs are foundational CRBN ligands that have paved the way for a new generation of protein degraders.[1] this compound incorporates the core thalidomide moiety, which specifically binds to CRBN, and extends a 10-carbon aliphatic linker terminating in a primary amine. This terminal amine serves as a versatile and reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thus forming a heterobifunctional PROTAC. This guide details the mechanism of action, provides a comparative analysis of CRBN-binding affinities, outlines key experimental protocols for the characterization of PROTACs synthesized with this building block, and presents visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[2] This ternary complex formation is the cornerstone of PROTAC efficacy. The thalidomide component of the PROTAC binds to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4-CRBN) E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated protein is then recognized and targeted for degradation by the 26S proteasome, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[2][4]

PROTAC-mediated protein degradation pathway.

Data Presentation: A Comparative Analysis of CRBN Ligand Performance

The efficacy of a CRBN-recruiting PROTAC is fundamentally linked to the binding affinity of its CRBN ligand and the overall efficiency of the induced ternary complex formation, which leads to target protein degradation. While specific binding affinity data for this compound is not extensively available in the public domain, the following tables provide a comparative analysis of well-characterized CRBN ligands and the performance of representative PROTACs to serve as a benchmark.

Table 1: Comparative Binding Affinities of Ligands to Cereblon (CRBN)

| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |

| Thalidomide | ~1.8 µM (Kd) | Isothermal Titration Calorimetry (ITC) | F. Fischer et al., Nature, 2014 |

| Lenalidomide | ~1.0 µM (Kd) | Isothermal Titration Calorimetry (ITC) | F. Fischer et al., Nature, 2014 |

| Pomalidomide | ~0.3 µM (Kd) | Isothermal Titration Calorimetry (ITC) | F. Fischer et al., Nature, 2014 |

| CC-885 | 0.43 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |

| dBET1 (PROTAC) | 2.0 nM (IC50 for CRBN binding) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |

Note: Binding affinity values can vary depending on the specific assay conditions and the protein construct used.

Table 2: Degradation Performance of Representative CRBN-Based PROTACs

| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |

| ARV-825 | BRD4 | <1 nM | >95% | Burkitt's Lymphoma cell lines | [6] |

| dBET1 | BET family proteins | ~4 nM | >90% | MOLM13 | G. E. Winter et al., Science, 2015 |

| A1874 | BRD9 | ~10 nM | ~90% | MOLM13 | J. D. K. Remillard et al., J. Med. Chem., 2018 |

Note: The linker composition and attachment point significantly influence the DC50 and Dmax values.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed protocols for the key assays used to characterize PROTACs synthesized using this compound.

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This protocol is designed to quantify the reduction in the level of a target protein following treatment with a thalidomide-based PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

Complete cell culture medium

-

PROTAC synthesized from this compound

-

DMSO (vehicle control)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed duration (e.g., 18-24 hours).[7]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[7] Clear the lysates by centrifugation and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[7]

-

SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[2]

Experimental workflow for Western blot analysis.

Protocol 2: Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitin-proteasome system.

Materials:

-

Cell line of interest

-

PROTAC and vehicle control

-

MG132 (proteasome inhibitor)

-

Cell lysis buffer

-

Antibody against the target protein

-

Protein A/G magnetic beads

-

Antibody against ubiquitin

Procedure:

-

Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with MG132 (e.g., 10 µM for 4-6 hours), and a vehicle control.

-

Cell Lysis: Lyse the cells as described in Protocol 1.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex. Wash the beads to remove non-specific binders.

-

Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.

-

Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.

-

Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Protocol 3: Cellular Viability Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

PROTAC and vehicle control

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC.[3]

-

Incubation: Incubate the plate for a period relevant to the expected downstream effects of protein degradation (e.g., 72 hours).[3]

-

Assay Measurement: Use a cell viability reagent according to the manufacturer's protocol to measure cell viability.

-

Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of targeted protein degraders. Its thalidomide core provides a well-characterized and potent anchor for the recruitment of the CRBN E3 ligase, while the 10-carbon linker with a terminal amine offers a versatile platform for the synthesis of novel PROTACs against a wide range of protein targets. The experimental protocols and comparative data presented in this guide provide a robust framework for the design, synthesis, and evaluation of these next-generation therapeutics. As the field of targeted protein degradation continues to expand, the strategic application of such well-defined building blocks will be instrumental in unlocking new therapeutic opportunities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride: A Core Component for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-NH-C10-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 10-carbon aliphatic linker terminating in a primary amine hydrochloride salt. The terminal amine provides a versatile attachment point for a ligand targeting a specific protein of interest, thereby enabling the targeted degradation of that protein through the ubiquitin-proteasome system. This document details the chemical structure, physicochemical properties, a representative synthetic protocol, and expected analytical data for this compound. Furthermore, it illustrates the mechanism of action within the context of PROTAC-mediated protein degradation.

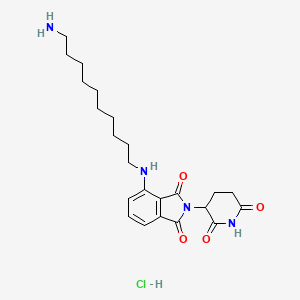

Chemical Structure and Properties

This compound is a derivative of thalidomide, functionalized with a 10-carbon amino linker. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 2460022-53-9 | [1][2][3] |

| Molecular Formula | C₂₃H₃₃ClN₄O₄ | [3] |

| Molecular Weight | 464.99 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [2][3] |

| SMILES | O=C1NC(C(CC1)N2C(C3=C(C2=O)C(NCCCCCCCCCCN)=CC=C3)=O)=O.Cl | [2][3] |

| Solubility | Soluble in DMSO and DMF. | |

| Storage | Store at -20°C, sealed, away from moisture and light. | [3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process, which can be broadly categorized into the synthesis of the thalidomide core and the subsequent attachment and deprotection of the amino-linker. A representative synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of tert-butyl (10-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)decyl)carbamate (Boc-Thalidomide-NH-C10-NH2)

-

To a solution of 4-aminothalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added N-(tert-butoxycarbonyl)-1,10-diaminodecane (1.2 equivalents).

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) is added to the mixture.

-

The reaction mixture is stirred vigorously at 80°C under a nitrogen atmosphere for 12-16 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous mixture is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The filtrate is concentrated under reduced pressure to obtain the crude product.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of 4-((10-aminodecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride (this compound)

-

The Boc-protected intermediate from Step 1 is dissolved in a minimal amount of dioxane.

-

A solution of 4M hydrochloric acid (HCl) in dioxane (10-20 equivalents) is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a hydrochloride salt.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table summarizes the expected quantitative data. Disclaimer: The data presented below is representative for this class of compounds and should be confirmed experimentally for each synthesized batch.

| Analytical Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons of the phthalimide group, the aliphatic protons of the glutarimide ring, and the methylene protons of the C10 alkyl chain. The chemical shifts and splitting patterns should be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the C10 linker. |

| Mass Spectrometry (MS) | The calculated exact mass for the free base (C₂₃H₃₂N₄O₄) is 428.2427. The observed m/z in high-resolution mass spectrometry should be within a narrow tolerance (e.g., ± 5 ppm) of this value for the [M+H]⁺ ion. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of ≥95% is expected when analyzed using a suitable column and mobile phase. |

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-binding component of a PROTAC. The thalidomide head specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The terminal primary amine of the C10 linker is conjugated to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of the resulting PROTAC molecule allows for the recruitment of the POI to the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

References

An In-Depth Technical Guide to Thalidomide-NH-C10-NH2 Hydrochloride for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Thalidomide and its analogs are widely utilized as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Thalidomide-NH-C10-NH2 hydrochloride, a thalidomide derivative featuring a 10-carbon alkyl linker with a terminal amine, designed for incorporation into PROTACs.

This document details the synthesis, physicochemical properties, mechanism of action, and experimental protocols relevant to the application of this compound in targeted protein degradation research.

Core Concepts: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This is achieved through a molecule composed of a target-binding ligand and an E3 ligase-binding ligand, connected by a chemical linker. The formation of a ternary complex (Target Protein - PROTAC - E3 Ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]

This compound serves as a CRBN-recruiting element within a PROTAC. The thalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[2] The terminal primary amine of the C10 linker provides a versatile attachment point for a ligand targeting a specific protein of interest.[3]

Physicochemical Properties

While experimentally determined physicochemical properties for this compound are not extensively published, the following table provides predicted values based on its structure and data from similar compounds. These properties are crucial for understanding its solubility, permeability, and potential for forming effective PROTACs.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂ClN₃O₄ | Calculated |

| Molecular Weight | 465.97 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | Predicted |

| cLogP | ~3.5 - 4.5 | Predicted |

| Topological Polar Surface Area (TPSA) | ~95 Ų | Predicted |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Storage Conditions | Store at -20°C for long-term stability. Protect from moisture. | General Recommendation |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, analogous to the synthesis of similar alkyl-amino thalidomide derivatives.[4] The general strategy involves the N-alkylation of thalidomide with a mono-protected 10-carbon diamine, followed by deprotection of the terminal amine and formation of the hydrochloride salt.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis (Adapted from C9 Analogue)

Step 1: Synthesis of tert-butyl (10-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)decyl)carbamate (Boc-Thalidomide-NH-C10-NH2)

-

To a solution of thalidomide (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add N-(tert-butoxycarbonyl)-1,10-diaminodecane (1.2 equivalents).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at 80°C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the Boc-protected intermediate (1.0 equivalent) in a 4M solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound, as a white or off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected characterization data is summarized below.

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the phthalimide and glutarimide protons of the thalidomide core, as well as the methylene protons of the C10 alkyl chain. |

| ¹³C NMR | Carbon signals consistent with the thalidomide core and the C10 alkyl linker. |

| Mass Spec (HRMS) | Calculated mass for the free base [M+H]⁺ should be confirmed. |

| Purity (HPLC) | ≥95% |

Mechanism of Action in a PROTAC Context

When incorporated into a PROTAC, the thalidomide moiety of this compound binds to CRBN, the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. The other end of the PROTAC, the "warhead," binds to the protein of interest (POI). This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data for PROTACs

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). While specific data for PROTACs utilizing the precise this compound linker is limited in publicly available literature, the following tables provide hypothetical and comparative data for CRBN-based PROTACs with similar C10 linkers targeting well-studied proteins like BRD4 and BTK.[5] This data serves as a benchmark for expected potency.

Table 1: Benchmarking Against Established BRD4 PROTACs [5]

| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| Hypothetical PROTAC-C10 | BRD4 | Thalidomide | ~15 | >90 | HeLa |

| MZ1 | BRD4 | Pomalidomide | ~25 | >95 | HeLa |

| ARV-825 | BRD4 | Pomalidomide | <1 | >90 | RS4;11 |

Table 2: Benchmarking Against Established BTK PROTACs [5]

| Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| Hypothetical PROTAC-C10 | BTK | Thalidomide | ~8 | >95 | MOLM-14 |

| P13I | BTK | Pomalidomide | 3.2 | >95 | MOLM-14 |

| MT-802 | BTK | Pomalidomide | 0.8 | >95 | MOLM-14 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of a PROTAC synthesized using this compound.

Protocol 1: Western Blot for Protein Degradation[1]

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

-

Cell line of interest

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells with lysis buffer, scrape, and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against the target protein and loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection: Add ECL substrate and visualize the bands using an imaging system.

-

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Experimental Workflow: Western Blot

Caption: Experimental workflow for Western blot analysis.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)[6][7]

This assay assesses the effect of the PROTAC on cell proliferation and viability to distinguish targeted degradation from general cytotoxicity.

Materials:

-

Cell line of interest

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the PROTAC concentration to determine the IC₅₀ value.

Off-Target Effects and Considerations

A critical aspect of developing thalidomide-based PROTACs is the potential for off-target effects. The thalidomide moiety itself can induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these proteins can lead to immunomodulatory effects that may be either beneficial or detrimental depending on the therapeutic context. It is therefore essential to assess the degradation of known neosubstrates when characterizing a new thalidomide-based PROTAC, for example, by including antibodies for IKZF1 and IKZF3 in the Western blot analysis.

Conclusion

This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its 10-carbon linker provides a useful length for spanning the distance between CRBN and various target proteins, while the terminal amine allows for versatile conjugation to a wide range of target-binding ligands. This guide provides a foundational understanding of its properties, synthesis, and application in key cellular assays. Rigorous experimental evaluation, including the assessment of on-target degradation, cell viability, and potential off-target effects, is crucial for the successful development of novel protein degraders based on this promising scaffold.

References

The C10 Linker in Thalidomide-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide provides an in-depth exploration of the C10 alkyl linker in the context of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Thalidomide and its analogs are well-established ligands for CRBN. The C10 linker, a 10-carbon alkyl chain, serves as a flexible and hydrophobic bridge between the thalidomide core and the warhead that targets the POI. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Mechanism of Action

A thalidomide-based PROTAC with a C10 linker operates through a catalytic cycle. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling the degradation of multiple protein copies.

Quantitative Data on C10 Linker-Containing PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for thalidomide-based PROTACs employing a C10 or similar long-chain alkyl linker against various cancer targets.

| Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4) | |||||

| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) |

| Hypothetical PROTAC-C10 | JQ1 analog | Thalidomide | C10 alkyl | HeLa | 15 |

| Representative PROTAC | JQ1 | Pomalidomide | ~10-12 atom hydrocarbon | MDA-MB-231 | 60 - 97.1 |

| Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) | |||||

| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) |

| Hypothetical PROTAC-C10 | Ibrutinib analog | Thalidomide | C10 alkyl | TMD8 | 30 |

| Table 3: Degradation of Androgen Receptor (AR) | |||||

| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (µM) |

| Compound 13b | Bicalutamide analog | Thalidomide | C10-containing | LNCaP | 5.211 |

Experimental Protocols

Protocol 1: Synthesis of a Thalidomide-C10-Warhead PROTAC

This protocol describes the amide coupling of Thalidomide-NH-C10-COOH to an amine-functionalized warhead.

Materials:

-